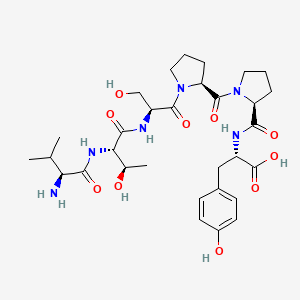![molecular formula C16H12F2N2O B14220653 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole CAS No. 819076-90-9](/img/structure/B14220653.png)
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a difluorophenyl group and a methoxyphenyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole typically involves the reaction between hydrazine derivatives and acetylenic ketones. This reaction results in the formation of pyrazoles, often yielding a mixture of regioisomers . The specific synthetic route for this compound may involve the use of transition-metal catalysts, photoredox reactions, or one-pot multicomponent processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrazole synthesis, such as the use of efficient catalysts and optimized reaction conditions, can be applied to scale up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles: These compounds share a similar methoxyphenyl group but differ in the core structure, which is an indole instead of a pyrazole.
5-(4-Methoxyphenyl)-1H-imidazoles: These compounds also have a methoxyphenyl group but feature an imidazole ring instead of a pyrazole.
Uniqueness
5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole is unique due to the presence of both difluorophenyl and methoxyphenyl groups attached to the pyrazole ring. This combination of substituents imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propiedades
Número CAS |
819076-90-9 |
|---|---|
Fórmula molecular |
C16H12F2N2O |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
5-[4-[(2,6-difluorophenyl)methoxy]phenyl]-1H-pyrazole |
InChI |
InChI=1S/C16H12F2N2O/c17-14-2-1-3-15(18)13(14)10-21-12-6-4-11(5-7-12)16-8-9-19-20-16/h1-9H,10H2,(H,19,20) |
Clave InChI |
CBPHWWAIBGLAST-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)COC2=CC=C(C=C2)C3=CC=NN3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


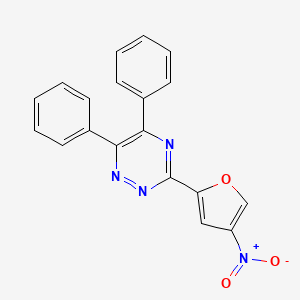
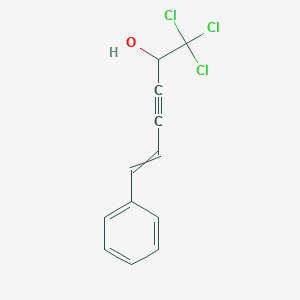
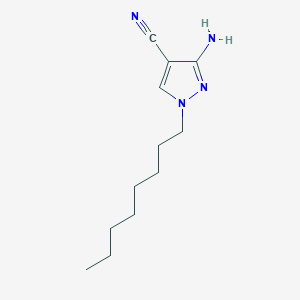
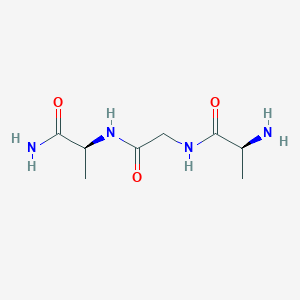
![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)

![9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-](/img/structure/B14220606.png)
![2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene](/img/structure/B14220613.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)
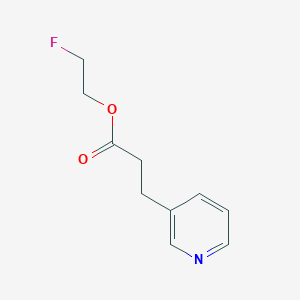
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)

![3-[1-(Benzylamino)ethylidene]oxolan-2-one](/img/structure/B14220633.png)
